uPSEM792

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

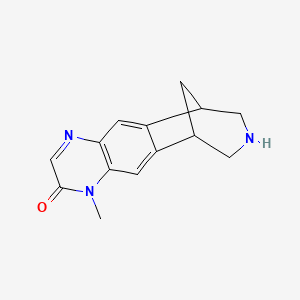

Fórmula molecular |

C14H15N3O |

|---|---|

Peso molecular |

241.29 g/mol |

Nombre IUPAC |

5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |

InChI |

InChI=1S/C14H15N3O/c1-17-13-4-11-9-2-8(5-15-6-9)10(11)3-12(13)16-7-14(17)18/h3-4,7-9,15H,2,5-6H2,1H3 |

Clave InChI |

UEUFVUIOCKHRTA-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C=C3C4CC(C3=C2)CNC4)N=CC1=O |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Intricacies of uPSEM792: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of uPSEM792, a potent and selective agonist for pharmacologically selective actuator modules (PSAMs), specifically the PSAM⁴-GlyR and PSAM⁴-5HT3 chimeric ion channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex signaling pathways and workflows.

Core Mechanism of Action: Selective Activation of Engineered Ion Channels

This compound is a pharmacologically selective effector molecule designed to interact with engineered PSAM⁴-GlyR and PSAM⁴-5HT3 receptors. These receptors are chimeric ion channels, typically based on the ligand-binding domain of an α7 nicotinic acetylcholine receptor fused to the ion-pore domain of a glycine receptor (GlyR) or a serotonin type 3 receptor (5-HT3R). This engineering confers selectivity, rendering the channels unresponsive to endogenous ligands and solely activatable by specific, otherwise inert, molecules like this compound.

The primary mechanism of action of this compound is its high-affinity binding to the PSAM⁴-GlyR, acting as a potent agonist with a binding affinity (Ki) of 0.7 nM.[1][2] This interaction induces a conformational change in the receptor, opening the associated chloride-permeable channel. The resulting influx or efflux of chloride ions is intended to hyperpolarize the neuron, leading to inhibition of neuronal activity. However, recent studies have revealed a more nuanced reality.

A critical finding has demonstrated that the physiological effect of PSAM⁴-GlyR activation by this compound is contingent on the intracellular chloride concentration and the corresponding chloride reversal potential of the target neuron.[3] In neurons with a high intracellular chloride concentration, such as the dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs) in the ventral striatum, activation of PSAM⁴-GlyR by this compound can lead to a depolarizing efflux of chloride ions.[3] This results in neuronal excitation rather than the anticipated inhibition, a paradoxical effect evidenced by increased c-fos expression, a marker of neuronal activation, following this compound administration.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with its target receptors and its effects on neuronal activity.

| Binding Affinity | |

| Receptor | Ki (nM) |

| PSAM⁴-GlyR | 0.7[1][2] |

| PSAM⁴-5HT3 | <10[2] |

| Receptor Selectivity | |

| Receptor | Selectivity Fold |

| α7-GlyR | >10,000[2] |

| α7-5HT3R | >10,000[2] |

| 5-HT3R | >10,000[2] |

| α4β2 nAChR | 230[2] |

| Functional Effects on D1-MSNs | |

| Parameter | Observation |

| Membrane Potential | Significant depolarization upon this compound application.[3] |

| c-fos Expression | Significant increase in PSAM⁴-GlyR expressing D1-MSNs following intraperitoneal this compound injection.[3] |

| Chloride Reversal Potential Shift | Observed rightward shift from -61 mV to -44 mV, indicating an increase in intracellular chloride.[3] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action, specific signaling pathways and experimental workflows are employed. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: Signaling pathway of this compound at the PSAM⁴-GlyR, illustrating the divergent outcomes based on the chloride reversal potential.

Caption: A typical experimental workflow for characterizing the in vivo effects of this compound.

Detailed Experimental Protocols

A comprehensive understanding of this compound's mechanism of action is derived from a combination of in vitro and in vivo experiments. Below are detailed methodologies for key experiments cited in the literature.

In Vivo c-fos Expression Analysis

-

Objective: To assess the effect of PSAM⁴-GlyR activation by this compound on neuronal activity in a specific cell population in vivo.

-

Animal Model: Adult male and female mice.

-

Viral Vector: An adeno-associated virus (AAV) carrying the sequence for PSAM⁴-GlyR under a cell-type-specific promoter (e.g., D1-Cre dependent).

-

Surgical Procedure: Stereotaxic injection of the AAV into the target brain region (e.g., ventral striatum). Animals are allowed to recover and for viral expression to occur (typically 3-4 weeks).

-

Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection. A control group receives a saline injection.

-

Tissue Processing: 90 minutes after injection, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in PFA, and then cryoprotected in a sucrose solution.

-

Immunohistochemistry: Brains are sectioned on a cryostat. Sections are then incubated with a primary antibody against c-fos and a fluorescent secondary antibody. Co-staining with markers for the target cell population (e.g., D1-receptor) is also performed.

-

Imaging and Analysis: Sections are imaged using a confocal microscope. The number of c-fos positive cells within the transduced cell population is quantified and compared between the this compound and saline groups.

In Vitro Whole-Cell Electrophysiology

-

Objective: To directly measure the effect of this compound on the membrane potential and firing properties of PSAM⁴-GlyR-expressing neurons.

-

Slice Preparation: Animals previously injected with the AAV-PSAM⁴-GlyR are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the target region are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from fluorescently identified (transduced) neurons.

-

Experimental Protocol:

-

A stable baseline membrane potential is recorded.

-

This compound is bath-applied at various concentrations.

-

Changes in membrane potential are recorded.

-

To assess effects on neuronal excitability, current injections are used to evoke action potentials before and after this compound application.

-

-

Data Analysis: Changes in resting membrane potential, input resistance, and action potential firing frequency are measured and statistically analyzed.

Conclusion

This compound is a powerful chemogenetic tool that offers high potency and selectivity for the engineered PSAM⁴-GlyR and PSAM⁴-5HT3 receptors. Its mechanism of action, while primarily centered on the modulation of chloride conductance, is intricately dependent on the physiological context of the target neuron, specifically its intracellular chloride concentration. This can lead to either neuronal inhibition or excitation, a critical consideration for the design and interpretation of experiments utilizing this technology. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to effectively employ and understand the multifaceted actions of this compound in neuroscience research.

References

uPSEM792: A Technical Guide for the Potent and Selective Activation of PSAM4-GlyR

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of chemogenetics, the ability to selectively control neuronal activity is paramount for dissecting neural circuits and developing novel therapeutic strategies. The Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system offers a powerful platform for such precise control. This technical guide provides an in-depth overview of uPSEM792, an ultrapotent PSEM, and its interaction with the engineered PSAM4-GlyR ion channel. This compound stands out for its sub-nanomolar potency and high selectivity, making it a valuable tool for in vivo applications in both rodent and primate models.[1] This document will detail the pharmacological properties of this compound, experimental protocols for its use, and the underlying signaling pathways.

Core Concepts: The PSAM4-GlyR System

The PSAM4-GlyR is a chimeric ligand-gated ion channel designed for chemogenetic silencing of neurons.[2] It is constructed by fusing a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor (nAChR) to the chloride-permeable ion pore of the glycine receptor (GlyR).[2][3][4] The ligand-binding domain of PSAM4 is a triple mutant of the α7 nAChR (α7L131G, Q139L, Y217F), which has been engineered to be unresponsive to endogenous acetylcholine but highly sensitive to specific PSEMs like this compound.[3] Upon binding of an agonist, the GlyR pore opens, leading to an influx of chloride ions and subsequent hyperpolarization or shunting inhibition of the neuron, effectively silencing its activity.[4][5] However, it is important to note that in certain neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons, activation of PSAM4-GlyR has been observed to cause depolarization and excitation due to shifts in the chloride reversal potential.[6][7]

Pharmacological Profile of this compound

This compound is a quinoxalone derivative that exhibits exceptional potency and selectivity for PSAM4-GlyR.[8] Its development from the anti-smoking drug varenicline has resulted in a compound that retains high affinity for the engineered receptor while significantly reducing off-target effects.[8]

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound.

Table 1: Binding Affinity and Potency of this compound

| Receptor | Parameter | Value (nM) | Reference |

| PSAM4-GlyR | Ki | 0.7 ± 0.1 | [8] |

| PSAM4-GlyR | EC50 | 0.3 ± 0.4 | [9] |

| PSAM4-5HT3 | Ki | <10 | [1] |

| α4β2 nAChR | Ki | 5.3 | [10] |

Table 2: Selectivity Profile of this compound

| Comparison | Selectivity Fold | Reference |

| PSAM4-GlyR over α7-GlyR, α7-5HT3R, and 5-HT3R | >10,000-fold | [1] |

| PSAM4-GlyR over α4β2 nAChR | 230-fold | [1][8] |

This compound is also characterized as a weak partial agonist at the α4β2 nAChR.[8] Notably, it is not a substrate for the P-glycoprotein (PgP) efflux pump, which contributes to its suitability for in vivo brain applications.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in a research setting. Below are outlines of key experimental protocols.

In Vitro Electrophysiology in Brain Slices

Objective: To characterize the effect of this compound on the activity of neurons expressing PSAM4-GlyR.

Methodology:

-

Animal Model: Mice with stereotaxic injection of an AAV vector encoding PSAM4-GlyR in the desired brain region (e.g., layer 2/3 of the cortex).[1]

-

Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the transfected region using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Recording:

-

Perform whole-cell patch-clamp recordings from fluorescently identified PSAM4-GlyR-expressing neurons.

-

Record baseline neuronal firing in response to current injections.

-

Bath-apply this compound at various concentrations (e.g., 1-15 nM) and record the change in membrane potential, input resistance, and firing rate.[1][8]

-

-

Data Analysis: Quantify the reduction in firing rate and changes in intrinsic membrane properties to determine the inhibitory effect of this compound.

In Vivo Two-Photon Calcium Imaging

Objective: To monitor the silencing of neuronal ensembles by this compound in awake, behaving animals.

Methodology:

-

Animal Model: A transgenic mouse line expressing a calcium indicator (e.g., GCaMP6f) in conjunction with viral delivery of PSAM4-GlyR to the brain region of interest (e.g., hippocampal CA1).[8][9]

-

Surgical Preparation: Implant a cranial window over the target brain region to allow for optical access.

-

Imaging:

-

Habituate the head-fixed mouse to a treadmill or other behavioral apparatus.

-

Perform two-photon microscopy to record the calcium dynamics of individual neurons.

-

Administer this compound systemically (e.g., intraperitoneally) and continue to record calcium transients.

-

-

Data Analysis: Analyze the change in frequency and amplitude of calcium events before and after this compound administration to quantify the degree of neuronal silencing.

Pharmacokinetic Studies in Non-Human Primates

Objective: To determine the brain penetrance and time course of this compound.

Methodology:

-

Animal Model: Rhesus monkeys.[11]

-

Drug Administration: Administer this compound either subcutaneously (s.c.) or intravenously (i.v.).[11]

-

Sample Collection: Collect plasma and cerebrospinal fluid (CSF) samples at multiple time points over a 48-hour period.[11] In some cases, brain microdialysis can be used to measure parenchymal concentrations.[11][12]

-

Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of this compound in the collected samples.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to maximum concentration).[12]

Visualizations

The following diagrams illustrate key aspects of this compound and the PSAM4-GlyR system.

Caption: Signaling pathway of this compound-mediated neuronal silencing.

Caption: Workflow for in vivo two-photon calcium imaging.

References

- 1. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Product: Ultra-Potent Chemical-Genetic Tools PSAM4-5HT3 and PSAM4-GlyR [ebraincase.com]

- 5. researchgate.net [researchgate.net]

- 6. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]

- 7. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

uPSEM792 for Neuronal Silencing: An In-depth Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The field of chemogenetics has revolutionized neuroscience by enabling precise control over neuronal activity. Among the most promising tools to emerge is the combination of the ultrapotent pharmacologically selective effector molecule (uPSEM) uPSEM792 with its cognate engineered receptor, the Pharmacologically Selective Actuator Module PSAM4-GlyR. This system offers a highly potent and selective method for inducing neuronal silencing, with significant potential for both basic research and therapeutic applications.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its application in neuronal silencing.

Mechanism of Action: Selective Activation of an Engineered Chloride Channel

The this compound system for neuronal silencing is a two-component chemogenetic tool.[2] It relies on the targeted expression of an engineered ligand-gated ion channel, PSAM4-GlyR, in the neuronal population of interest.[2][3] This receptor is a chimeric protein, featuring the ligand-binding domain of the α7 nicotinic acetylcholine receptor (nAChR) with specific mutations, fused to the ion pore domain of the glycine receptor (GlyR), which is a chloride-selective channel.[2][3][4][5]

The mutations in the α7nAChR ligand-binding domain eliminate its affinity for the endogenous neurotransmitter acetylcholine, rendering it inert to native signaling pathways.[5] However, these modifications create a specific binding pocket for synthetic ligands, the PSEMs. This compound is an "ultrapotent" PSEM, meaning it binds to and activates the PSAM4-GlyR at sub-nanomolar concentrations.[6][7]

Upon administration, this compound crosses the blood-brain barrier and binds to the expressed PSAM4-GlyR. This binding event triggers the opening of the GlyR ion pore, leading to an influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuronal membrane and increases its conductance, effectively shunting excitatory inputs and thereby silencing neuronal firing.[1][8] It is important to note, however, that in certain neuronal populations with a depolarized chloride reversal potential, activation of PSAM4-GlyR can lead to neuronal excitation instead of inhibition.[4][8][9]

The high selectivity of this compound for PSAM4-GlyR over endogenous receptors minimizes off-target effects, a critical feature for both research and potential clinical applications.[1][6]

Signaling Pathway and Experimental Workflow

To visually represent the underlying processes, the following diagrams illustrate the signaling cascade and a typical experimental workflow for utilizing this compound in neuronal silencing studies.

Caption: this compound Signaling Pathway for Neuronal Silencing.

Caption: General Experimental Workflow for this compound-mediated Neuronal Silencing.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.

| Parameter | Receptor | Value | Reference |

| Ki | PSAM4-GlyR | 0.7 nM | [6][7] |

| PSAM4-5HT3 | <10 nM | [6] | |

| EC50 | PSAM4-GlyR | 2.3 nM | [10] |

| α4β2 nAChR | 0.52 μM | [10] | |

| Selectivity | PSAM4-GlyR over α7-GlyR, α7-5HT3R, and 5-HT3R | >10,000-fold | [6] |

| PSAM4-GlyR over α4β2 nAChR | 230-fold | [6] |

| Parameter | Value | Reference |

| In Vivo Silencing Concentration | 1-15 nM (in brain slices) | [1][6] |

| In Vivo Administration Dose (mice) | 3 mg/kg (intraperitoneal) | [1][11] |

| In Vivo Administration Dose (rhesus monkeys) | 0.87 mg/kg (subcutaneous) | [10] |

| Brain Penetrance | Yes | [6][10] |

| P-glycoprotein Substrate | No | [1][6][10] |

| Solubility | Soluble in water (100 mM) | [6] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound for neuronal silencing, based on published studies.

Viral Vector Production and Delivery of PSAM4-GlyR

-

Objective: To express the PSAM4-GlyR in the target neuronal population.

-

Method:

-

Vector: A recombinant adeno-associated virus (rAAV) is commonly used as the delivery vehicle. A typical construct would be rAAV-Promoter::PSAM4-GlyR-IRES-Reporter.

-

Promoter: A cell-type-specific promoter (e.g., CamKII for excitatory neurons) is used to restrict expression to the desired cells.

-

Reporter: A fluorescent reporter gene (e.g., EGFP, mCherry) is often included, linked via an Internal Ribosome Entry Site (IRES), to allow for visualization of transduced neurons.

-

-

Stereotactic Injection:

-

Animals (e.g., mice) are anesthetized and placed in a stereotactic frame.

-

A small craniotomy is performed over the target brain region.

-

The viral vector is infused into the target area using a microinjection pump and a glass micropipette.

-

-

Incubation Period: Allow several weeks for robust expression of the PSAM4-GlyR before subsequent experiments.

-

In Vivo Two-Photon Calcium Imaging for Monitoring Neuronal Silencing

-

Objective: To directly visualize the silencing of neuronal activity in real-time.

-

Methodology:

-

Animal Model: A transgenic mouse line expressing a genetically encoded calcium indicator (e.g., GCaMP6f) is often used. These mice are then subjected to viral delivery of PSAM4-GlyR as described above.

-

Cranial Window Implantation: A glass coverslip is implanted over the brain region of interest to provide optical access for imaging.

-

Two-Photon Microscopy: The animal is head-fixed under a two-photon microscope. Baseline neuronal activity (calcium transients) is recorded.

-

This compound Administration: this compound is administered, typically via an intraperitoneal (i.p.) injection (e.g., 3 mg/kg in mice).[1][11]

-

Post-Administration Imaging: Neuronal activity is continuously monitored to observe the reduction in calcium transients in the neurons expressing PSAM4-GlyR.

-

Ex Vivo Electrophysiology in Brain Slices

-

Objective: To characterize the electrophysiological effects of this compound on neurons expressing PSAM4-GlyR.

-

Methodology:

-

Brain Slice Preparation: Following the incubation period for receptor expression, the animal is euthanized, and the brain is rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal brain slices containing the target region are prepared using a vibratome.

-

Patch-Clamp Recording: Slices are transferred to a recording chamber perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are performed on fluorescently labeled (reporter-expressing) neurons.

-

Drug Application: A baseline of neuronal activity (e.g., resting membrane potential, input resistance, action potential firing in response to current injections) is established. This compound is then bath-applied to the slice at known concentrations (e.g., 1-15 nM).

-

Data Analysis: Changes in neuronal properties, such as hyperpolarization of the resting membrane potential, a decrease in input resistance, and a reduction or complete cessation of action potential firing, are quantified to assess the silencing effect.

-

Conclusion

The this compound and PSAM4-GlyR chemogenetic system represents a powerful and precise tool for neuronal silencing. Its high potency, selectivity, and favorable pharmacokinetic properties make it an invaluable asset for dissecting the function of neural circuits and for the potential development of novel therapeutic strategies for neurological and psychiatric disorders. This guide provides a foundational understanding of this technology, offering researchers the necessary information to effectively incorporate it into their experimental designs. As with any powerful tool, careful consideration of appropriate controls and potential cell-type-specific effects is essential for robust and reproducible results.

References

- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics [pubmed.ncbi.nlm.nih.gov]

- 3. New Product: Ultra-Potent Chemical-Genetic Tools PSAM4-5HT3 and PSAM4-GlyR [ebraincase.com]

- 4. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemogenetics | Bio-Techne [bio-techne.com]

- 6. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

uPSEM792: A Technical Guide to its Application in Modern Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of chemogenetics has revolutionized neuroscience, offering precise temporal and spatial control over neuronal activity. Among the most promising chemogenetic tools is the combination of the ultrapotent, pharmacologically selective effector molecule (uPSEM) uPSEM792 and its cognate engineered receptor, the Pharmacologically Selective Actuator Module PSAM⁴-GlyR. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in neuronal silencing, and detailed protocols for its use in modern neuroscience research. We present key quantitative data, experimental methodologies, and visual workflows to facilitate the integration of this powerful tool into studies of neural circuits and behavior.

Introduction to the this compound/PSAM⁴-GlyR System

This compound is a synthetic, brain-penetrant small molecule designed to selectively activate the engineered PSAM⁴-GlyR ion channel.[1][2] The PSAM⁴-GlyR is a chimeric receptor constructed from the ligand-binding domain of the α7 nicotinic acetylcholine receptor (nAChR) and the ion pore domain of the glycine receptor (GlyR).[2][3] This design confers selectivity; this compound potently activates PSAM⁴-GlyR at nanomolar concentrations while exhibiting minimal off-target effects on endogenous receptors.[1][2]

Activation of the PSAM⁴-GlyR by this compound opens a chloride-conductive pore.[3] In most mature neurons, this leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent neuronal silencing. However, it is crucial to note that in certain neuronal populations or developmental stages with a high intracellular chloride concentration, activation of PSAM⁴-GlyR can be depolarizing and lead to neuronal activation.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview for experimental design.

Table 1: Binding Affinity and Selectivity of this compound

| Receptor | Parameter | Value | Reference |

| PSAM⁴-GlyR | Kᵢ | 0.7 ± 0.1 nM | [1] |

| PSAM⁴-5HT3 | Kᵢ | <10 nM | [2] |

| α4β2 nAChR | Selectivity Fold Change vs. PSAM⁴-GlyR | 230-fold | [1][2] |

| α7-GlyR, α7-5HT3, 5HT3-R | Selectivity Fold Change vs. PSAM⁴-GlyR | >10,000-fold | [1][2] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Administration Route | Dose | Peak Plasma Concentration | Peak CSF Concentration | Brain Parenchyma Concentration | Reference |

| Rhesus Monkey | Intravenous (i.v.) | 0.87 mg/kg | ~405.76 nM (at 60 min) | - | - | [5] |

| Rhesus Monkey | Subcutaneous (s.c.) | 0.87 mg/kg | - | 356.26 nM (at 120 min) | 150-254 nM (at 45-125 min) | [5] |

| Mouse | Intraperitoneal (i.p.) | 3 mg/kg | - | - | Sufficient for in vivo silencing | [1] |

Experimental Protocols

AAV-Mediated Expression of PSAM⁴-GlyR

Objective: To express the PSAM⁴-GlyR in a specific neuronal population of interest.

Materials:

-

AAV vector encoding PSAM⁴-GlyR (e.g., AAV-Syn-PSAM4-GlyR-IRES-EGFP)[6]

-

Stereotaxic surgery setup

-

Anesthesia (e.g., isoflurane)

-

Syringe pump and microinjection needles

Procedure:

-

Animal Anesthesia and Preparation: Anesthetize the animal using isoflurane (3-5% for induction, 1.5-2% for maintenance).[7] Secure the animal in a stereotaxic frame. Apply eye ointment to prevent corneal drying.[7]

-

Craniotomy: Following aseptic procedures, make a small incision in the scalp and perform a craniotomy over the target brain region.

-

Viral Injection:

-

Load the AAV vector into a microinjection needle connected to a syringe pump.

-

Slowly lower the needle to the predetermined stereotaxic coordinates.

-

Infuse the virus at a slow rate (e.g., 100 nL/min) to minimize tissue damage. The typical injection volume is 100 µL with a titer of at least 1x10¹³ vg/mL.[8]

-

After injection, leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.

-

-

Post-operative Care: Suture the scalp incision and provide post-operative analgesia. Allow 4-6 weeks for robust receptor expression before subsequent experiments.[4]

In Vivo Electrophysiology

Objective: To record the electrophysiological activity of PSAM⁴-GlyR-expressing neurons before and after this compound administration.

Materials:

-

Animal with PSAM⁴-GlyR expression

-

This compound hydrochloride, dissolved in sterile saline[9]

-

In vivo electrophysiology recording setup (e.g., patch-clamp or extracellular recording)

-

Anesthesia or head-fixation apparatus for awake recordings

Procedure:

-

Animal Preparation: Anesthetize the animal or secure it in a head-fixation apparatus.

-

Electrode Placement: Perform a craniotomy over the target region and carefully lower the recording electrode to the location of the PSAM⁴-GlyR-expressing neurons.

-

Baseline Recording: Record baseline neuronal activity (e.g., spontaneous firing rate, membrane potential).

-

This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection of 3 mg/kg in mice).[1]

-

Post-administration Recording: Continue to record neuronal activity to observe the effect of this compound on neuronal firing.

Two-Photon Calcium Imaging

Objective: To visualize the activity of a population of PSAM⁴-GlyR-expressing neurons in vivo.

Materials:

-

Animal co-expressing PSAM⁴-GlyR and a genetically encoded calcium indicator (e.g., GCaMP)

-

Two-photon microscope

-

This compound hydrochloride

-

Head-fixation apparatus

Procedure:

-

Animal Preparation: A cranial window is typically implanted over the brain region of interest to provide optical access.[10] The animal is then habituated to the head-fixation apparatus.

-

Baseline Imaging: Acquire baseline calcium imaging data from the neuronal population of interest.

-

This compound Administration: Administer this compound.

-

Post-administration Imaging: Continue to acquire calcium imaging data to observe changes in neuronal activity, such as a reduction in calcium transients, indicating neuronal silencing.[1]

Behavioral Studies

Objective: To assess the behavioral consequences of silencing a specific neuronal population with this compound.

Materials:

-

Animal with targeted PSAM⁴-GlyR expression

-

This compound hydrochloride

-

Behavioral testing apparatus relevant to the research question (e.g., open field, elevated plus maze, operant chamber)

Procedure:

-

Habituation: Habituate the animals to the behavioral testing room and apparatus to minimize stress-induced confounds.[11]

-

This compound Administration: Administer this compound at a predetermined time before the behavioral test. The timing should be consistent across all animals.[11]

-

Behavioral Testing: Place the animal in the apparatus and record the relevant behavioral parameters.

-

Control Groups: Include appropriate control groups, such as animals expressing a fluorescent reporter without PSAM⁴-GlyR that receive this compound, and PSAM⁴-GlyR-expressing animals that receive a vehicle injection.

Visualizations

The following diagrams illustrate the signaling pathway of the this compound/PSAM⁴-GlyR system and a typical experimental workflow.

Conclusion

The this compound/PSAM⁴-GlyR system represents a state-of-the-art chemogenetic tool for dissecting the function of neural circuits. Its high potency, selectivity, and brain bioavailability make it suitable for a wide range of applications in neuroscience research, from in vitro electrophysiology to in vivo behavioral studies in rodents and non-human primates.[1][5] This guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of this powerful technology, empowering researchers to investigate the causal role of specific neuronal populations in health and disease. Careful consideration of potential context-dependent effects, such as excitatory actions in neurons with high intracellular chloride, is essential for accurate data interpretation.[4]

References

- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemogenetics | Bio-Techne [bio-techne.com]

- 4. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. addgene.org [addgene.org]

- 7. AAV Injection and Tissue Preparation [protocols.io]

- 8. addgene.org [addgene.org]

- 9. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

uPSEM792: A Technical Guide to its Affinity and Potency for PSAM4 Receptors

This in-depth technical guide provides a comprehensive overview of the affinity and potency of the ultrapotent pharmacologically selective effector molecule (uPSEM), uPSEM792, for the pharmacologically selective actuator module 4 (PSAM4) receptors. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemogenetics, neuroscience, and pharmacology.

Quantitative Data Summary

This compound is a high-affinity agonist for PSAM4 chimeric receptors, which are engineered ligand-gated ion channels used for the remote control of neuronal activity.[1][2] The PSAM4 system is based on a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor (nAChR) fused to the ion pore domain of another receptor, typically the glycine receptor (GlyR) for neuronal silencing or the 5-hydroxytryptamine type 3 (5-HT3) receptor for neuronal activation.[2][3][4][5]

The following tables summarize the key quantitative data regarding the affinity and potency of this compound for PSAM4 receptors and its selectivity over other related receptors.

| Ligand | Receptor | Affinity (Ki) [nM] | Reference |

| This compound | PSAM4-GlyR | 0.7 | [1][6][7][8][9][10] |

| This compound | PSAM4-5HT3 | <10 | [7][8][9][10] |

| Ligand | Receptor | Potency (EC50) [nM] | Reference |

| This compound | PSAM4-GlyR | 2.3 | [11] |

| Ligand | Receptor | Selectivity (fold) | Reference |

| This compound | PSAM4-GlyR vs. α7-GlyR | >10,000 | [1][7][8][9] |

| This compound | PSAM4-GlyR vs. α7-5HT3 | >10,000 | [1][7][8][9] |

| This compound | PSAM4-GlyR vs. 5HT3-R | >10,000 | [1][7][8][9] |

| This compound | PSAM4-GlyR vs. α4β2 nAChR | 230 | [1][7][8][9] |

Note: this compound is a very weak partial agonist (~10%) at the α4β2 nAChR.[1][8][9]

Experimental Protocols

The characterization of this compound's affinity and potency for PSAM4 receptors has been established through a variety of in vitro and in vivo experimental protocols.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of this compound for PSAM4-GlyR. The protocol involves:

-

Receptor Expression: PSAM4-GlyR is expressed in a suitable cell line or in specific brain regions of an animal model via viral transduction.[1]

-

Radioligand: A radiolabeled ligand that binds to the PSAM4 receptor, such as [3H]ASEM, is used.[1]

-

Competition: The ability of increasing concentrations of unlabeled this compound to displace the binding of the radioligand is measured.[1]

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Electrophysiology

Whole-cell patch-clamp recordings in cultured neurons or acute brain slices expressing PSAM4 receptors are used to determine the potency (EC50) and functional effects of this compound.

-

Cell Preparation: Neurons expressing PSAM4-GlyR or PSAM4-5HT3 are prepared for recording.

-

Drug Application: this compound is applied at various concentrations to the bath solution.

-

Data Acquisition: Changes in membrane potential, input resistance, and agonist-evoked currents are recorded.[12] For PSAM4-GlyR, activation by this compound typically leads to membrane hyperpolarization or shunting inhibition due to chloride influx.[4][13] For PSAM4-5HT3, activation leads to depolarization due to cation influx.

-

Dose-Response Analysis: The EC50 value is determined by plotting the agonist-induced response against the concentration of this compound.

In Vivo Neuronal Silencing and Activation

The in vivo efficacy of this compound is assessed in animal models expressing PSAM4 receptors in specific neuronal populations.

-

Viral Vector Delivery: An adeno-associated virus (AAV) carrying the gene for PSAM4-GlyR or PSAM4-5HT3 is injected into a specific brain region of a rodent or non-human primate.[12][14]

-

This compound Administration: this compound is administered systemically (e.g., intraperitoneal injection).[14]

-

Behavioral Readout: The effect of neuronal silencing or activation is measured through behavioral assays. For example, unilateral silencing of the substantia nigra pars reticulata (SNr) induces contralateral rotations in mice.[4][14]

-

In Vivo Imaging: Techniques like two-photon calcium imaging can be used to directly visualize the silencing or activation of neurons expressing PSAM4 receptors and a calcium indicator.[14]

Positron Emission Tomography (PET) Imaging

PET imaging is employed to confirm the brain penetrance and target engagement of this compound in vivo.

-

Radiotracer: A positron-emitting radioligand for PSAM4, such as [18F]-ASEM, is administered.[1]

-

Competition Study: A baseline PET scan is acquired, followed by the administration of this compound. A second PET scan is then performed to measure the displacement of the radiotracer by this compound, indicating that the drug has crossed the blood-brain barrier and is binding to the PSAM4 receptors.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described above.

Caption: Signaling pathway of PSAM4-GlyR activation by this compound.

Caption: Workflow for a radioligand displacement assay.

Caption: Workflow for an in vivo neuronal silencing experiment.

References

- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice | eNeuro [eneuro.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]

- 8. rndsystems.com [rndsystems.com]

- 9. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]

- 10. targetmol.cn [targetmol.cn]

- 11. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]

- 14. researchgate.net [researchgate.net]

uPSEM792 and Chemogenetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chemogenetics and the PSAM/PSEM System

Chemogenetics is a powerful technology that allows for the remote control of specific cell populations, most notably neurons, through the use of engineered receptors and their selective, exogenous ligands. This approach offers superior temporal control and cell-type specificity compared to traditional pharmacological methods. A leading chemogenetic system is the Designer Receptors Exclusively Activated by Designer Drugs (DREADD) platform, which utilizes modified G-protein coupled receptors (GPCRs).

An alternative and potent chemogenetic tool is the Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system. PSAMs are engineered ligand-gated ion channels, created by fusing the ligand-binding domain of one receptor to the ion pore domain of another. This modular design allows for the creation of channels with novel ligand sensitivities and specific ionic conductances, enabling either neuronal activation or silencing.

This guide focuses on a particularly potent and selective PSEM, uPSEM792 , and its interaction with the engineered PSAM4-GlyR ion channel, a key tool for inhibitory chemogenetics.

This compound: A Potent and Selective Agonist for PSAM4-GlyR

This compound is an ultra-potent and highly selective agonist developed for the PSAM4-GlyR and PSAM4-5HT3 engineered ion channels. Its chemical structure is a modification of varenicline, a partial agonist for nicotinic acetylcholine receptors. This modification confers exceptional affinity and selectivity for the engineered PSAM4 ligand-binding domain, which is derived from the α7 nicotinic acetylcholine receptor and contains three specific mutations (L131G, Q139L, Y217F).

Chemical and Pharmacological Properties of this compound

The high affinity and selectivity of this compound for PSAM4-GlyR make it a valuable tool for precise neuronal silencing with minimal off-target effects.

| Property | Value | Reference |

| Target Receptor | PSAM4-GlyR | [1][2] |

| Affinity (Ki) for PSAM4-GlyR | 0.7 nM | [1] |

| Affinity (Ki) for PSAM4-5HT3 | <10 nM | [3][4] |

| Selectivity over α4β2 nAChR | ~230-fold | [3][4] |

| Selectivity over α7-nAChR | >10,000-fold | [3][4] |

| Chemical Formula | C14H15N3O | [3] |

| Molecular Weight | 241.29 g/mol | [5] |

| Brain Penetrance | Yes | [3][4] |

| P-glycoprotein Substrate | No | [3] |

Mechanism of Action: Neuronal Silencing via Chloride Influx

The PSAM4-GlyR is a chimeric ion channel composed of the modified α7 nAChR ligand-binding domain (PSAM4) fused to the chloride-permeable pore of the glycine receptor (GlyR). In its resting state, the channel is closed. Upon binding of this compound to the PSAM4 domain, the channel undergoes a conformational change, opening the GlyR pore and allowing chloride ions (Cl-) to flow into the neuron.

This influx of negatively charged chloride ions hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for firing an action potential. This effectively silences the neuron, reducing its activity and communication with other neurons.

The Paradoxical Excitatory Effect of this compound

Contrary to its intended inhibitory function, activation of PSAM4-GlyR by this compound can, under certain circumstances, lead to neuronal excitation. This paradoxical effect has been observed in specific neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs) in the ventral striatum.[5][6][7]

The underlying mechanism for this excitatory action is a shift in the chloride reversal potential (ECl). In neurons with a high intracellular chloride concentration, the opening of chloride channels can lead to an efflux of chloride ions, resulting in depolarization rather than hyperpolarization. This depolarization can be sufficient to trigger action potentials.[5][6][7]

Factors that can contribute to a depolarized ECl include the expression levels of chloride transporters, such as NKCC1 and KCC2, which regulate intracellular chloride concentrations.

Experimental Protocols

Stereotactic Injection of AAV-syn-flex-PSAM4-GlyR-IRES-eGFP

This protocol describes the targeted expression of PSAM4-GlyR in specific neuronal populations using a Cre-dependent adeno-associated virus (AAV).

Materials:

-

AAV-syn-flex-PSAM4-GlyR-IRES-eGFP viral vector

-

Cre-driver mouse line

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microinjection pump and syringe

-

Drill

Procedure:

-

Anesthetize the mouse and secure it in the stereotaxic frame.

-

Expose the skull and identify the target coordinates for injection based on a mouse brain atlas.

-

Drill a small burr hole over the target area.

-

Lower the injection needle to the desired depth.

-

Infuse the AAV vector at a slow, controlled rate (e.g., 100 nL/min).

-

After infusion, leave the needle in place for 5-10 minutes to allow for diffusion before slowly retracting it.

-

Suture the incision and allow the mouse to recover.

-

Allow 4-6 weeks for optimal viral expression before subsequent experiments.

In Vivo Two-Photon Calcium Imaging

This protocol allows for the real-time monitoring of neuronal activity in vivo in response to this compound administration.

Materials:

-

Mouse with PSAM4-GlyR expression and a genetically encoded calcium indicator (e.g., GCaMP)

-

Two-photon microscope

-

This compound solution

-

Head-fixation apparatus

Procedure:

-

Implant a cranial window over the brain region of interest.

-

Acclimate the mouse to the head-fixation apparatus.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Position the mouse under the two-photon microscope and locate the region of interest.

-

Record calcium transients from individual neurons before and after this compound administration.

-

Analyze the changes in neuronal activity to assess the effect of PSAM4-GlyR activation.

Brain Slice Electrophysiology

This protocol is used to characterize the electrophysiological effects of this compound on PSAM4-GlyR-expressing neurons in vitro.

Materials:

-

Mouse with PSAM4-GlyR expression

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF)

-

Patch-clamp rig with amplifier and data acquisition system

-

This compound solution

Procedure:

-

Anesthetize the mouse and perfuse transcardially with ice-cold aCSF.

-

Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) using a vibratome.

-

Allow slices to recover in a holding chamber with oxygenated aCSF.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Identify PSAM4-GlyR-expressing neurons (e.g., by fluorescence if a reporter gene is co-expressed).

-

Perform whole-cell patch-clamp recordings to measure membrane potential, input resistance, and firing properties.

-

Bath-apply this compound at various concentrations and record the changes in neuronal activity.

Conclusion

This compound, in conjunction with the PSAM4-GlyR system, represents a powerful tool for the chemogenetic silencing of specific neuronal populations. Its high potency and selectivity offer significant advantages for dissecting the function of neural circuits. However, researchers must be aware of the potential for paradoxical excitatory effects, particularly in neurons with high intracellular chloride concentrations. Careful validation of the inhibitory effect in the specific neuronal population of interest is crucial for the accurate interpretation of experimental results. This in-depth guide provides the foundational knowledge and experimental framework for the effective application of this compound in neuroscience research and drug development.

References

- 1. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 2. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]

- 3. Protocol for in vivo two-photon calcium imaging of the Drosophila brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Photon calcium imaging [uniklinikum-jena.de]

- 5. In vivo two-photon calcium imaging dataset_Day 7 - Mendeley Data [data.mendeley.com]

- 6. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainvta.tech [brainvta.tech]

uPSEM792: A Technical Guide to a High-Potency Chemogenetic Tool for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemogenetics has emerged as a powerful methodology for the precise control of neural circuits, offering significant advantages in neuroscience research and holding promise for future therapeutic applications. Central to this technology is the development of selective, potent, and bioavailable chemical actuators. uPSEM792 is an ultrapotent pharmacologically selective effector molecule (PSEM) designed to activate the engineered PSAM4 (Pharmacologically Selective Actuator Module) family of receptors, namely PSAM4-GlyR and PSAM4-5HT3. This technical guide provides a comprehensive overview of the development of this compound, its mechanism of action, and its significant advantages in research. It details its pharmacological properties, experimental protocols for its use in key research applications, and its pharmacokinetic profile, underscoring its utility for in vivo studies in both rodent and primate models.

Introduction to this compound and the PSAM4 System

The PSAM4-PSEM system represents a significant advancement in chemogenetic technology. The PSAM4 receptors are chimeric ligand-gated ion channels, created by fusing the ligand-binding domain of the α7 nicotinic acetylcholine receptor (nAChR) with the ion pore domain of either the glycine receptor (GlyR) for neuronal inhibition or the serotonin type 3 receptor (5-HT3R) for neuronal activation. These engineered receptors are largely unresponsive to endogenous ligands.

This compound was developed through structural modifications of varenicline, a known smoking cessation drug, to achieve high potency and selectivity for the PSAM4 receptors.[1] It acts as a potent agonist, enabling precise temporal control over the activity of genetically targeted neurons.

Mechanism of Action

The binding of this compound to the ligand-binding domain of the PSAM4 receptor induces a conformational change, leading to the opening of the associated ion pore.

-

PSAM4-GlyR: Activation of the PSAM4-GlyR by this compound opens a chloride-selective channel. The resulting influx of chloride ions hyperpolarizes the neuron, leading to a robust and reversible silencing of neuronal activity.[1]

-

PSAM4-5HT3: Conversely, activation of the PSAM4-5HT3 receptor opens a non-selective cation channel, leading to depolarization and neuronal activation.

This bidirectional control over neuronal firing provides researchers with a versatile tool to investigate the causal role of specific neural populations in complex behaviors and disease states.

Advantages of this compound in Research

The unique properties of this compound offer several key advantages for in vitro and in vivo research:

-

Ultrapotent Agonist: this compound exhibits sub-nanomolar affinity for the PSAM4-GlyR, allowing for the use of very low doses to achieve significant biological effects.[2]

-

High Selectivity: It demonstrates high selectivity for PSAM4 receptors over endogenous receptors, including the α7-nAChR and α4β2-nAChR, minimizing off-target effects.[3]

-

Brain Penetrant: this compound readily crosses the blood-brain barrier, making it suitable for non-invasive systemic administration in animal models.[4]

-

Favorable Pharmacokinetics: It exhibits good brain bioavailability and a relatively slow washout, allowing for sustained modulation of neuronal activity.[4]

-

Versatility: The compatibility of this compound with both inhibitory (PSAM4-GlyR) and excitatory (PSAM4-5HT3) receptors provides a flexible platform for a wide range of neuroscience research applications.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Binding Affinity and Selectivity of this compound

| Receptor | Ki (nM) | Fold Selectivity vs. PSAM4-GlyR | Reference |

| PSAM4-GlyR | 0.7 | - | [2] |

| PSAM4-5HT3 | <10 | >0.07 | [3] |

| α7-GlyR | >7,000 | >10,000 | [3] |

| α7-5HT3R | >7,000 | >10,000 | [3] |

| 5-HT3R | >7,000 | >10,000 | [3] |

| α4β2 nAChR | 161 | 230 | [3] |

Table 2: Pharmacokinetic Properties of this compound in Rhesus Monkeys (0.87 mg/kg, s.c. administration)

| Parameter | Value | Unit | Reference |

| Tmax (plasma) | 15 | min | [4] |

| Cmax (plasma) | 390.4 | ng/mL | [4] |

| AUC (plasma) | 133.24 | ng/(mL·h) | [4] |

| Half-life | ~90 | min | [4] |

| CSF:plasma ratio | 0.62 | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vivo Neuronal Silencing with Two-Photon Calcium Imaging

This protocol describes the use of this compound to silence genetically targeted neurons in vivo while monitoring their activity using two-photon calcium imaging.

Materials:

-

Mice expressing a genetically encoded calcium indicator (e.g., GCaMP6f) in the desired neuronal population.

-

AAV vector encoding PSAM4-GlyR (e.g., AAV-CamKII-PSAM4-GlyR-IRES-EGFP).

-

This compound hydrochloride, dissolved in sterile saline.

-

Two-photon microscope with a head-fixation apparatus and a treadmill.

Procedure:

-

Viral Vector Injection: Stereotactically inject the AAV-PSAM4-GlyR vector into the brain region of interest in GCaMP6f-expressing mice. Allow 2-3 weeks for robust receptor expression.

-

Cranial Window Implantation: Implant an optical cranial window over the injection site to allow for chronic imaging.

-

Habituation: Habituate the mouse to the head-fixation apparatus and treadmill for several days before the experiment.

-

Baseline Imaging: Record baseline neuronal activity (GCaMP6f fluorescence) using the two-photon microscope while the mouse is stationary and running on the treadmill.

-

This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 3 mg/kg.[5]

-

Post-Injection Imaging: Continuously record neuronal activity for at least 60 minutes post-injection to observe the silencing effect.

-

Data Analysis: Analyze the GCaMP6f fluorescence traces to quantify the change in neuronal activity before and after this compound administration.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol details the procedure for characterizing the electrophysiological effects of this compound on neurons expressing PSAM4-GlyR in acute brain slices.

Materials:

-

Mice previously injected with an AAV vector encoding PSAM4-GlyR.

-

Vibratome for slicing brain tissue.

-

Artificial cerebrospinal fluid (aCSF).

-

Patch-clamp electrophysiology rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes for patch electrodes.

-

This compound hydrochloride.

Procedure:

-

Slice Preparation: Acutely prepare 300 µm thick brain slices from the mouse expressing PSAM4-GlyR using a vibratome in ice-cold aCSF.

-

Recovery: Allow slices to recover in a submerged chamber with oxygenated aCSF for at least 1 hour at room temperature.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Cell Identification: Identify PSAM4-GlyR-expressing neurons (e.g., via a co-expressed fluorescent reporter).

-

Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a targeted neuron.

-

Baseline Measurement: Record baseline membrane potential and input resistance.

-

This compound Application: Bath-apply this compound at a concentration of 10-50 nM.[6]

-

Effect Measurement: Record the changes in membrane potential and input resistance in response to this compound application.

-

Data Analysis: Analyze the electrophysiological recordings to quantify the hyperpolarization and decrease in input resistance induced by this compound.

c-Fos Immunohistochemistry for Mapping Neuronal Activity

This protocol outlines the use of c-Fos as a marker for neuronal activity following in vivo administration of this compound to activate PSAM4-5HT3 expressing neurons.

Materials:

-

Mice injected with an AAV vector encoding PSAM4-5HT3.

-

This compound hydrochloride.

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Vibratome or cryostat for sectioning.

-

Primary antibody against c-Fos.

-

Fluorescently-labeled secondary antibody.

-

Mounting medium with DAPI.

-

Fluorescence microscope.

Procedure:

-

This compound Administration: Administer this compound to the mice at an appropriate dose to induce neuronal activation.

-

Perfusion and Fixation: 90-120 minutes after this compound administration, deeply anesthetize the mice and transcardially perfuse with PBS followed by 4% PFA.

-

Post-fixation: Post-fix the brain in 4% PFA overnight at 4°C.

-

Sectioning: Section the brain into 40-50 µm thick sections using a vibratome or cryostat.

-

Immunostaining:

-

Permeabilize and block the sections in a solution containing Triton X-100 and normal serum.

-

Incubate with the primary anti-c-Fos antibody overnight at 4°C.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain with DAPI.

-

-

Imaging: Mount the sections and image using a fluorescence or confocal microscope.

-

Analysis: Quantify the number of c-Fos positive cells in the brain region of interest.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at PSAM4-GlyR

Caption: Signaling cascade initiated by this compound binding to the PSAM4-GlyR.

Experimental Workflow for In Vivo Neuronal Silencing and Calcium Imaging

Caption: Step-by-step workflow for in vivo neuronal silencing experiments.

Conclusion

This compound, in conjunction with the PSAM4 receptor system, represents a state-of-the-art chemogenetic tool with significant advantages for basic and translational neuroscience research. Its high potency, selectivity, and favorable pharmacokinetic profile make it an ideal candidate for dissecting the function of neural circuits with high precision. The detailed protocols and data presented in this guide provide a valuable resource for researchers seeking to leverage the power of this advanced chemogenetic system in their studies. As the field of chemogenetics continues to evolve, tools like this compound will undoubtedly play a crucial role in advancing our understanding of the brain in health and disease.

References

- 1. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]

- 4. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

uPSEM792: An In-depth Technical Guide for In Vivo Chemogenetic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key characteristics of uPSEM792, an ultrapotent and selective agonist for the engineered PSAM4-GlyR ion channel, designed for in vivo research applications. It covers its mechanism of action, pharmacokinetic profile, in vivo efficacy, and detailed experimental considerations.

Core Principles and Mechanism of Action

This compound is a pharmacologically selective effector molecule (PSEM) that potently activates the Pharmacologically Selective Actuator Module (PSAM) designated PSAM4-GlyR. This chemogenetic system is designed for the specific and reversible silencing of neuronal activity.

The PSAM4-GlyR is a chimeric protein constructed from the ligand-binding domain of the α7 nicotinic acetylcholine receptor (nAChR) with specific mutations, fused to the ion pore domain of the glycine receptor (GlyR), a chloride-permeable channel. This compound binds with high affinity to the engineered PSAM4 ligand-binding domain, triggering the opening of the GlyR channel. The subsequent influx of chloride ions hyperpolarizes the neuron, leading to the inhibition of neuronal firing.

It is crucial to note that in certain neuronal populations with a high intracellular chloride concentration, the opening of the PSAM4-GlyR channel can lead to a chloride efflux, resulting in depolarization and a paradoxical excitatory effect. This has been observed in dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs).

Signaling Pathway

The binding of this compound to the PSAM4-GlyR initiates a direct signaling cascade resulting in neuronal silencing or, in specific cases, excitation.

Quantitative Data Summary

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor | Affinity (Ki) | Selectivity over Endogenous Receptors |

| PSAM4-GlyR | 0.7 nM | >10,000-fold vs. α7-GlyR, α7-5HT3R, and 5-HT3R |

| PSAM4-5HT3 | <10 nM | 230-fold vs. α4β2 nAChR |

| α4β2 nAChR | Weak partial agonist |

Table 2: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (0.87 mg/kg dose)

| Administration | Cmax | Tmax | AUC |

| Subcutaneous (s.c.) | 390.4 ng/mL | 15 min | 133.24 ng/(mL·h) |

| Intravenous (i.v.) | 557 ng/mL | - | 114.48 ng/(mL·h) |

| CSF Concentration | |||

| Subcutaneous (s.c.) | 98.95 ng/mL | 120 min | - |

| Intravenous (i.v.) | 112.7 ng/mL | 60 min | - |

Table 3: In Vivo Efficacy of this compound

| Species | Administration Route | Effective Dose | Observed Effect | Duration of Effect |

| Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Strong silencing of hippocampal CA1 neurons | 3-4 hours |

| Mouse | Intraperitoneal (i.p.) | 0.87 mg/kg | Effective dose in behavioral assays | Not specified |

| Rhesus Monkey | Subcutaneous (s.c.) / Intravenous (i.v.) | 0.87 mg/kg | Sufficient brain parenchyma concentrations to activate PSAMs | Detectable in plasma at 48 hours |

Experimental Protocols

Viral Vector Delivery of PSAM4-GlyR in Mice

A common method for expressing PSAM4-GlyR in specific neuronal populations in vivo is through adeno-associated virus (AAV) vectors.

Methodology:

-

Vector Selection: Choose an AAV serotype appropriate for the target brain region and cell type (e.g., AAV1, AAV9). The vector should contain the coding sequence for PSAM4-GlyR, often with a fluorescent reporter (e.g., EGFP, mCherry) for visualization, under the control of a cell-type-specific promoter (e.g., CamKII for excitatory neurons, Synapsin for pan-neuronal expression).

-

Stereotactic Surgery: Anesthetize the mouse and place it in a stereotactic frame.

-

Craniotomy: Expose the skull and drill a small burr hole over the target brain region.

-

Viral Injection: Using a microinjection syringe, slowly infuse the AAV vector into the target area.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and monitoring. Allow several weeks for viral expression before subsequent experiments.

In Vivo Two-Photon Calcium Imaging

This technique allows for the monitoring of neuronal activity in PSAM4-GlyR-expressing cells following this compound administration.

Methodology:

-

Animal Preparation: Use a mouse expressing a genetically encoded calcium indicator (e.g., GCaMP6f) in the neurons of interest, which have also been transduced with the PSAM4-GlyR vector. A cranial window is typically implanted over the brain region of interest. The mouse is head-fixed under a two-photon microscope.

-

Baseline Imaging: Record baseline neuronal activity (calcium transients) before this compound administration.

-

This compound Administration: Administer this compound via the desired route (e.g., i.p. injection of 3 mg/kg).

-

Post-administration Imaging: Continuously record calcium dynamics in the same field of view to observe the silencing effect of this compound on neuronal activity.

-

Data Analysis: Analyze the fluorescence changes over time to quantify the reduction in neuronal activity.

In Vivo Electrophysiology

Directly measures the electrical activity of neurons to confirm the silencing or modulatory effects of this compound.

Methodology:

-

Electrode Implantation: Surgically implant a microelectrode array or a single electrode into the target brain region where neurons express PSAM4-GlyR.

-

Baseline Recording: Record baseline single-unit activity or local field potentials in the awake, behaving animal.

-

This compound Administration: Administer this compound.

-

Post-administration Recording: Continue to record neuronal activity to measure changes in firing rate, spike patterns, or other electrophysiological parameters.

-

Data Analysis: Compare the pre- and post-administration recordings to quantify the effect of this compound on neuronal firing.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using this compound.

Paradoxical Excitation

This diagram illustrates the logical relationship leading to the potential for paradoxical excitation in neurons with high intracellular chloride.

Conclusion

This compound, in conjunction with the PSAM4-GlyR receptor, offers a powerful and highly selective tool for the in vivo silencing of genetically targeted neurons. Its high potency and favorable pharmacokinetic profile in non-human primates make it a valuable asset for neuroscience research. However, researchers must be mindful of the potential for paradoxical excitatory effects in specific neuronal populations and should carefully validate the outcome of PSAM4-GlyR activation in their cells of interest. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this advanced chemogenetic technology in a research setting.

Methodological & Application

Application Notes and Protocols for uPSEM792-Mediated In Vivo Neuronal Silencing in Mice

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of uPSEM792 for in vivo neuronal silencing in mice. This chemogenetic tool offers a potent and selective method for reversibly inhibiting specific neuronal populations, enabling detailed investigation of neural circuit function and its role in behavior and disease.

Introduction

The this compound/PSAM4-GlyR system is a powerful chemogenetic tool for neuronal silencing. It consists of a Pharmacologically Selective Actuator Module (PSAM), the engineered PSAM4-GlyR receptor, and a Pharmacologically Selective Effector Molecule (PSEM), the ultrapotent and selective agonist this compound.[1] The PSAM4-GlyR is a chimeric ion channel created by fusing a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor to the chloride-permeable ion pore of the glycine receptor.[2][3] this compound is a potent agonist for this engineered receptor, with a Ki of 0.7 nM for PSAM4-GlyR.[4] When this compound binds to PSAM4-GlyR, it opens the chloride channel, leading to an influx of chloride ions and subsequent hyperpolarization and silencing of the neuron. This system provides a highly selective method for controlling neuronal activity, as this compound has minimal off-target effects at effective doses.

Data Presentation

Table 1: this compound Pharmacokinetics and Efficacy

| Parameter | Value | Species | Administration Route | Reference |

| Lowest Effective Dose (LED) | 1 mg/kg | Mouse | Intraperitoneal | [5] |

| Dose for Robust Silencing | 3 mg/kg | Mouse | Intraperitoneal | [4][5] |

| Duration of Action | 3-4 hours | Mouse | Intraperitoneal | [5] |

| Brain Penetrance | Yes | Mouse | Intraperitoneal | [1] |

Table 2: PSAM4-GlyR Agonist Selectivity

| Agonist | Receptor | Selectivity | Reference |

| This compound | PSAM4-GlyR | >10,000-fold over α7-GlyR, α7-5HT3, and 5HT3-R | [4] |

| This compound | PSAM4-GlyR | 230-fold over α4β2 nAChR | [4] |

Experimental Protocols

Protocol 1: Stereotaxic Injection of AAV-CamKIIα-PSAM4-GlyR-IRES-EGFP in the Mouse Hippocampus

This protocol describes the procedure for targeted expression of the PSAM4-GlyR in hippocampal pyramidal neurons.

Materials:

-

Adeno-associated virus (AAV) encoding CamKIIα-PSAM4-GlyR-IRES-EGFP (e.g., rAAV1 serotype)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Nanoliter injection system (e.g., Nanoject III)

-

Glass micropipettes

-

Surgical tools (drill, forceps, sutures)

-

Analgesics for post-operative care

Procedure:

-

Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance). Place the mouse in the stereotaxic frame and ensure the head is level.

-

Craniotomy: After exposing the skull, identify the coordinates for the target hippocampal region (e.g., CA1) relative to bregma.[6] Drill a small burr hole through the skull at the target coordinates.

-

Virus Loading: Load the AAV-CamKIIα-PSAM4-GlyR-IRES-EGFP into a glass micropipette.

-

Injection: Slowly lower the micropipette to the desired depth in the hippocampus. Inject the virus at a slow rate (e.g., 100 nL/min) to prevent tissue damage.[7] The total volume will depend on the virus titer and desired expression area.

-

Pipette Retraction: After injection, leave the pipette in place for 5-10 minutes to allow for diffusion and prevent backflow upon retraction.[8]

-

Closure and Recovery: Slowly withdraw the pipette. Suture the incision and provide post-operative care, including analgesics. Allow 2-3 weeks for viral expression before proceeding with experiments.

Protocol 2: In Vivo Two-Photon Calcium Imaging of Neuronal Silencing

This protocol details the imaging of neuronal activity in head-fixed mice to visualize the silencing effect of this compound.

Materials:

-

Two-photon microscope with a Ti:Sapphire laser

-

Head-fixation apparatus

-

GCaMP6f transgenic mice (e.g., Thy1-GCaMP6f) previously injected with AAV-CamKIIα-PSAM4-GlyR-IRES-EGFP

-

This compound solution (dissolved in saline)

-

Treadmill or other behavioral apparatus

Procedure:

-

Head-Fixation: Acclimate the mouse to the head-fixation setup over several days. On the day of the experiment, secure the head-fixed mouse under the two-photon microscope.

-

Baseline Imaging: Locate the hippocampal region expressing both GCaMP6f and PSAM4-GlyR-EGFP. Acquire baseline calcium imaging data while the mouse is stationary and during a behavioral task (e.g., running on a treadmill).[4][5]

-

This compound Administration: Administer this compound via intraperitoneal injection (e.g., 3 mg/kg).

-

Post-Injection Imaging: Continuously record calcium dynamics from the same neuronal population following this compound injection.[4][5] A significant reduction in calcium transients in neurons expressing PSAM4-GlyR indicates successful silencing.

-

Data Analysis: Quantify the changes in neuronal activity (e.g., frequency and amplitude of calcium transients) before and after this compound administration.

Protocol 3: Unilateral Substantia Nigra pars reticulata (SNr) Silencing and Contralateral Rotation Assay

This behavioral assay is used to assess the in vivo efficacy of this compound by measuring motor output changes.

Materials:

-

Mice with unilateral expression of PSAM4-GlyR in the SNr

-

Open field arena

-

Video tracking system

-

This compound solution

Procedure:

-

Habituation: Place the mouse in the open field arena and allow it to habituate for a defined period.

-

Baseline Recording: Record the mouse's spontaneous rotational behavior (full 360° turns) for a baseline period.

-

This compound Administration: Inject the mouse with this compound (e.g., 1 mg/kg, i.p.).

-

Post-Injection Recording: Immediately after injection, return the mouse to the open field and record its rotational behavior for an extended period (e.g., 1-2 hours).[9]

-

Data Analysis: Quantify the number of contralateral rotations (rotations away from the side of the SNr silencing). A significant increase in contralateral rotations indicates successful neuronal silencing in the SNr.

Mandatory Visualization

Caption: this compound binds to and activates the PSAM4-GlyR, leading to neuronal silencing.

Caption: Workflow for this compound-mediated neuronal silencing experiments in mice.

Important Considerations

-

Chloride Homeostasis: It is important to note that in some neuronal types, particularly those with a high intracellular chloride concentration, activation of a chloride conductance can be depolarizing and even excitatory.[10][11] Therefore, it is crucial to validate the inhibitory effect of the this compound/PSAM4-GlyR system in the specific neuronal population of interest.

-

Controls: Appropriate controls are essential for interpreting the results. These include animals expressing a fluorescent protein without the PSAM4-GlyR to control for any effects of the viral expression and vehicle injections to control for the effects of the injection procedure and the vehicle itself.

-

Dose-Response: The optimal dose of this compound may vary depending on the specific neuronal population, the level of PSAM4-GlyR expression, and the desired level and duration of silencing. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and preclinical evaluation of [11C]this compound for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. komiyamalab.biosci.ucsd.edu [komiyamalab.biosci.ucsd.edu]